3-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluorobenzenesulfonamide
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Description
3-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H14Cl2FNO3S and its molecular weight is 378.24. The purity is usually 95%.
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Scientific Research Applications
Chlorination and Fluorination Agents
- N-Chloro-N-methoxybenzenesulfonamide serves as a versatile chlorinating agent, effectively chlorinating a wide range of organic substrates, including 1,3-diketones, β-keto esters, and aromatic amines, yielding chlorinated products in good to high yields (Xiao-Qiu Pu et al., 2016). This demonstrates the compound's utility in introducing chlorine atoms into organic molecules, a crucial step in many synthetic routes.
- Enantioselective Fluorination is facilitated by derivatives of N-fluorobenzenesulfonamide, which improve the enantioselectivity of products in specific fluorination reactions. The study highlights the use of sterically demanding electrophilic fluorinating reagents, like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), to achieve up to 18% better enantioselectivity compared to traditional fluorinating agents (H. Yasui et al., 2011).
Intermediate for Synthesis
- Synthesis of Pyrazole Derivatives : Compounds like 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole are synthesized from chloro-fluoroanisoles, demonstrating the role of chloro-fluoro-sulfonamide derivatives as intermediates in the synthesis of herbicide precursors (Zhou Yu, 2002).
- Catalyst-Free Aminochlorination : A novel, catalyst-free aminochlorination of alkenes employs N-chloro-N-fluorobenzenesulfonamide (CFBSA) to produce chloroamino adducts, highlighting the application in regioselective addition-elimination reactions and the potential for further transformations in organic synthesis (Xiao-Qiu Pu et al., 2016).
Structural and Spectroscopic Studies
- Crystal Structure Analysis : The crystal structures of N-phenylbenzenesulfonamide derivatives reveal insights into their molecular architecture, demonstrating the influence of substituents on molecular interactions and the formation of supramolecular structures (V. Z. Rodrigues et al., 2015). This information is critical for understanding the physical properties of these compounds and their potential applications in materials science.
Properties
IUPAC Name |
3-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2FNO3S/c1-22-15(11-4-2-3-5-12(11)16)9-19-23(20,21)10-6-7-14(18)13(17)8-10/h2-8,15,19H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVQDPOPQQDOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.